molecular formula C12H14O2 B3107539 4-Phenoxycyclohexanone CAS No. 161194-41-8

4-Phenoxycyclohexanone

Cat. No.: B3107539
CAS No.: 161194-41-8
M. Wt: 190.24 g/mol
InChI Key: DZZLGMLLNNTZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxycyclohexanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a solid at room temperature and is known for its applications in various chemical and industrial processes. The compound is characterized by a cyclohexanone ring substituted with a phenoxy group at the fourth position, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxycyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the phenoxy group on the cyclohexanone ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous catalytic processes. These processes utilize catalysts such as molecular sieves supported by phosphotungstic acid to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxycyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

4-Phenoxycyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Phenoxycyclohexanone involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Phenylcyclohexanone: Similar in structure but with a phenyl group instead of a phenoxy group.

    4-Methoxycyclohexanone: Contains a methoxy group instead of a phenoxy group.

    Cyclohexanone: The parent compound without any substituents

Uniqueness: 4-Phenoxycyclohexanone is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-phenoxycyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZLGMLLNNTZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Step 2 A solution of 8-phenoxy-1,4-dioxaspiro[4.5]decane (0.460 g, 1.963 mmol) in THF (5.0 mL) and 3 M hydrochloric acid (5 mL) was stirred at rt for 2 days. The mixture was extracted with EtOAc, and the organic phase was washed with brine, dried and concentrated to provide 4-phenoxycyclohexanone as a colorless oil (0.344 g, 92%). 1H NMR (500 MHz, chloroform-d) δ 7.22-7.27 (2H, m), 6.87-6.94 (3H, m), 4.62-4.66 (1H, m), 2.59-2.68 (2H, m), 2.19-2.30 (4H, m), 1.96-2.04 (2H, m). Mass spectrum m/z 191.1 (M+H)+.
Name
8-phenoxy-1,4-dioxaspiro[4.5]decane
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc(OC2CCC3(CC2)OCCO3)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc(OC2CCC3(CC2)OCCO3)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

11.7 g (50 mmole) 8-phenoxy-1,4-dioxa-spiro[4.5]decane (25) were dissolved in 250 in ether. 50 ml water and 37.5 ml concentrated hydrochloric acid were added with stirring. The mixture was stirred for 2 hours and allowed to stand overnight. After subsequent phase separation the mixture was extracted with ether and washed with saturated common salt solution, and the solvent was distilled off. 9 g (91% theoretical) of compound (26) were obtained.
Name
8-phenoxy-1,4-dioxa-spiro[4.5]decane
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxycyclohexanone
Reactant of Route 2
Reactant of Route 2
4-Phenoxycyclohexanone
Reactant of Route 3
Reactant of Route 3
4-Phenoxycyclohexanone
Reactant of Route 4
4-Phenoxycyclohexanone
Reactant of Route 5
Reactant of Route 5
4-Phenoxycyclohexanone
Reactant of Route 6
Reactant of Route 6
4-Phenoxycyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.